molecular formula C9H17N3S B13218284 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole

2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole

Katalognummer: B13218284
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: FZSFRDYQJRIBCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyridine with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets . Additionally, it has applications in the industry as a catalyst and in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . This makes it a valuable compound for studying various biological processes and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H17N3S

Molekulargewicht

199.32 g/mol

IUPAC-Name

3-methyl-1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine

InChI

InChI=1S/C9H17N3S/c1-7(2)8(10)6-13-9-11-4-5-12(9)3/h4-5,7-8H,6,10H2,1-3H3

InChI-Schlüssel

FZSFRDYQJRIBCI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CSC1=NC=CN1C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.